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Compound of Interest

Compound Name: 7-Hydroxycannabidiol-d10

Cat. No.: B15557737

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxycannabidiol-d10 (7-
OH-CBD-d10), a deuterated analog of a primary active metabolite of cannabidiol (CBD). This
document details its molecular characteristics, its crucial role in analytical chemistry, and the
metabolic pathways of its non-deuterated counterpart.

Core Molecular Data

7-Hydroxycannabidiol-d10 is a synthetic, stable isotope-labeled version of 7-
Hydroxycannabidiol (7-OH-CBD). The incorporation of ten deuterium atoms increases its
molecular weight, making it an ideal internal standard for mass spectrometry-based
guantification of 7-OH-CBD in biological matrices.

Property Value Source

Molecular Formula C21H20D1003 [1]

Molecular Weight 340.52 g/mol [1]
7-Hydroxycannabidiol (7-OH-

Parent Compound [2]
CBD)

Parent Formula C21H3003 [3]

Parent Molecular Weight ~330.47 g/mol [3]
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Metabolic Pathway of Cannabidiol to 7-
Hydroxycannabidiol

7-Hydroxycannabidiol is a significant active metabolite of cannabidiol, formed primarily in the
liver.[2] The metabolic conversion is mainly catalyzed by cytochrome P450 enzymes,
particularly CYP2C19 and CYP3A4.[4][5][6] Understanding this pathway is critical for
pharmacokinetic and pharmacodynamic studies of CBD.

Metabolic Conversion of Cannabidiol to 7-Hydroxycannabidiol

Catalyzing Enzymes
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Metabolic pathway of Cannabidiol to 7-Hydroxycannabidiol.

Experimental Protocols: Quantification of 7-
Hydroxycannabidiol
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7-Hydroxycannabidiol-d10 is predominantly used as an internal standard in liquid
chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate
guantification of 7-OH-CBD in biological samples such as plasma, serum, and urine.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of 7-OH-CBD using a
deuterated internal standard.

General Workflow for 7-OH-CBD Quantification
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Workflow for 7-OH-CBD analysis using an internal standard.

Detailed Methodologies

The following protocols are syntheses of methodologies described in the scientific literature for
the quantification of cannabinoids.

Sample Preparation (Protein Precipitation)

e To a 100 uL aliquot of the biological sample (e.g., plasma), add a known concentration of 7-
Hydroxycannabidiol-d10 in a small volume of organic solvent (e.g., 10 uL of a 1 pg/mL
solution in methanol).

e Add 300 pL of cold acetonitrile to precipitate proteins.
e Vortex the mixture for 1 minute.
o Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
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Parameter Typical Value

C18 reverse-phase column (e.g., 2.1 x 50 mm,

LC Column
1.8 um)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
) A programmed gradient from low to high organic
Gradient
phase to elute analytes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5-20uL

o Electrospray lonization (ESI), typically positive
lonization Mode q
mode

MS/MS Mode Multiple Reaction Monitoring (MRM)

Specific precursor-to-product ion transitions for
7-OH-CBD and 7-OH-CBD-d10 are monitored.

MRM Transitions

Synthesis Overview

While the primary application of 7-Hydroxycannabidiol-d10 is as an analytical standard, its
synthesis is a critical aspect. The synthesis of the non-deuterated 7-OH-CBD has been
reported and typically involves a multi-step process starting from cannabidiol.[8] The
introduction of deuterium atoms can be achieved by using deuterated reagents at specific
steps of the synthesis. A common strategy involves the use of deuterated reducing agents or
building blocks. The complexity of the synthesis necessitates careful purification and
characterization to ensure high isotopic purity, which is essential for its function as an internal
standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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